molecular formula C21H22N2O2 B2633756 4-(4-Tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine CAS No. 861209-06-5

4-(4-Tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine

Cat. No.: B2633756
CAS No.: 861209-06-5
M. Wt: 334.419
InChI Key: UVTPQMAVSUAXIZ-UHFFFAOYSA-N
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Description

The compound “4-(4-Tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a phenyl group (a benzene ring), a methoxy group (OCH3), and a tert-butylphenoxy group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines. These could include electrophilic substitution, nucleophilic substitution, or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include its size, shape, functional groups, and the presence of any charged or polar atoms .

Scientific Research Applications

Chemical Interaction and Biological Activity

4-(4-Tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine is involved in various chemical interactions and has demonstrated significant biological activity in scientific research. For instance, it has been explored for its potential in preventing subarachnoid hemorrhage-induced cerebral vasospasm through oral administration of endothelin receptor antagonists, showcasing its role in vascular health and potential therapeutic applications (Zuccarello et al., 1996).

Physical and Chemical Properties

The compound's involvement in spin interactions in octahedral zinc complexes has been studied, revealing its significance in the field of coordination chemistry and its potential applications in material science and catalysis (Orio et al., 2010). Additionally, its reactions, such as the thermal rearrangement of related pyrimidines, contribute to our understanding of its stability and reactivity under various conditions, which is crucial for its application in chemical synthesis and drug design (Brown & Lee, 1970).

Catalysis and Oxidation Processes

The compound's structural derivatives have been utilized in catalysis and oxidation processes. For example, dirhodium-catalyzed phenol and aniline oxidations have been studied using tert-butylperoxy radical from tert-butyl hydroperoxide, which is a highly effective oxidant for phenols and anilines. This research broadens the scope of this compound in synthetic chemistry and materials science (Ratnikov et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism would depend on the target it’s designed to interact with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy, safety, and mechanism of action .

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-21(2,3)16-10-12-17(13-11-16)25-20-18(24-4)14-22-19(23-20)15-8-6-5-7-9-15/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTPQMAVSUAXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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